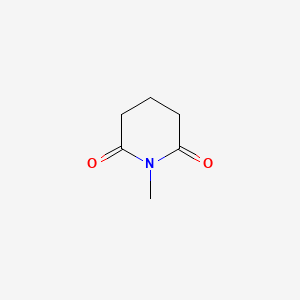

1-Metilpiperidin-2,6-diona

Descripción general

Descripción

1-Methylpiperidine-2,6-dione is a heterocyclic organic compound . It is commonly used in chemical research for its ability to act as a reagent in various chemical reactions.

Synthesis Analysis

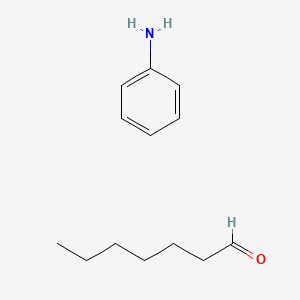

Piperidine-2,6-diones are privileged heterocyclic scaffolds that are frequently found in numerous drugs . A simple and efficient method for the synthesis of piperidine-2,6-dione from abundant acetates and acrylamides using potassium tert-butoxide as a promoter has been reported . This method involves Michael addition and intramolecular nucleophilic substitution processes .Molecular Structure Analysis

The molecular formula of 1-Methylpiperidine-2,6-dione is C6H9NO2 . The InChI code is 1S/C6H9NO2/c1-7-5(8)3-2-4-6(7)9/h2-4H2,1H3 .Physical and Chemical Properties Analysis

1-Methylpiperidine-2,6-dione has a molecular weight of 127.14 . It is stored in a sealed, dry environment at room temperature . It can exist in either a liquid or solid form .Aplicaciones Científicas De Investigación

Síntesis de Derivados de Piperidina Bioactivos

La 1-Metilpiperidin-2,6-diona sirve como un intermediario clave en la síntesis de derivados de piperidina bioactivos. Estos derivados son cruciales en la industria farmacéutica, ya que están presentes en más de veinte clases de fármacos, incluidos los alcaloides . La versatilidad de las estructuras de piperidina permite el desarrollo de una amplia gama de agentes terapéuticos.

Desarrollo de Fármacos Potenciales

La porción de piperidina es una característica común en muchos fármacos potenciales. La investigación sobre la this compound puede conducir al descubrimiento y la evaluación biológica de nuevos compuestos farmacológicamente activos. Su papel en el diseño de fármacos es significativo debido a la diversidad estructural que ofrece .

Técnicas Avanzadas de Síntesis Orgánica

La this compound se utiliza en técnicas avanzadas de síntesis orgánica como la adición de Michael y los procesos de sustitución nucleófila intramolecular. Estos métodos son esenciales para construir moléculas complejas con alta precisión y eficiencia .

Safety and Hazards

Direcciones Futuras

Piperidine-2,6-diones, including 1-Methylpiperidine-2,6-dione, are frequently found in numerous drugs and serve as valuable and versatile synthetic intermediates in organic synthesis . They are especially important in the design of PROTAC drugs . Future research may focus on the development of fast and cost-effective methods for the synthesis of substituted piperidines . Additionally, novel substituted piperidine-2,6-dione derivatives have been described for their use in reducing widely interspaced zinc finger motif (WIZ) protein expression levels and/or inducing fetal hemoglobin (HbF) protein expression levels, which are useful for the treatment of sickle cell disease and β-thalassemia .

Mecanismo De Acción

Target of Action

The primary target of 1-Methylpiperidine-2,6-dione is the Widely Interspaced Zinc Finger Motifs (WIZ) protein . This protein plays a crucial role in gene expression and regulation .

Mode of Action

1-Methylpiperidine-2,6-dione interacts with the WIZ protein, leading to a reduction in its expression levels . This interaction also induces the expression of fetal hemoglobin (HbF) protein .

Biochemical Pathways

The compound affects the pathway involving the WIZ protein and HbF. The reduction in WIZ protein expression and the induction of HbF protein expression can have significant downstream effects, particularly in the treatment of blood disorders like sickle cell disease and β-thalassemia .

Pharmacokinetics

The ADME properties of 1-Methylpiperidine-2,6-dione are as follows :

These properties impact the bioavailability of the compound, which is further influenced by its solubility. The compound is very soluble in water (61.8 mg/ml at 20°C) .

Result of Action

The molecular and cellular effects of 1-Methylpiperidine-2,6-dione’s action include the reduction of WIZ protein expression levels and the induction of HbF protein expression levels . These changes can ameliorate symptoms in patients with sickle cell disease and β-thalassemia .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Methylpiperidine-2,6-dione. It is known that the compound should be stored in a dry room at normal temperature for optimal stability .

Análisis Bioquímico

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

It has been suggested that this compound may have potential therapeutic benefits in patients suffering from diseases such as sickle cell disease and β-thalassemia .

Molecular Mechanism

It is believed that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propiedades

IUPAC Name |

1-methylpiperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-7-5(8)3-2-4-6(7)9/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUYOLIKWIVQHBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

119499-71-7 | |

| Record name | 2,6-Piperidinedione, 1-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119499-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6073449 | |

| Record name | 2,6-Piperidinedione, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25077-25-2 | |

| Record name | N-Methylglutarimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25077-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glutarimide, N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025077252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Piperidinedione, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

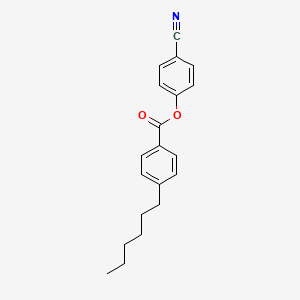

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B1593935.png)